N-[4-(Methylthio)benzyl]-1-propanamine hydrochloride
Description
N-[4-(Methylthio)benzyl]-1-propanamine hydrochloride (CAS: 1049773-86-5) is a synthetic organic compound classified as a secondary amine hydrochloride. Its structure comprises a propanamine backbone (CH₃CH₂CH₂NH₂) substituted at the nitrogen atom with a 4-(methylthio)benzyl group. The methylthio (-SCH₃) substituent on the benzyl ring distinguishes it from other benzylamine derivatives. The hydrochloride salt form enhances its solubility in polar solvents, making it suitable for pharmaceutical or analytical applications.
Properties
IUPAC Name |
N-[(4-methylsulfanylphenyl)methyl]propan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NS.ClH/c1-3-8-12-9-10-4-6-11(13-2)7-5-10;/h4-7,12H,3,8-9H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXUDXDUTRWFAFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC=C(C=C1)SC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1049773-86-5 | |
| Record name | Benzenemethanamine, 4-(methylthio)-N-propyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1049773-86-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Alkylation of 1-Propanamine with 4-(Methylthio)benzyl Chloride
The most direct route involves the nucleophilic substitution of 4-(methylthio)benzyl chloride with 1-propanamine. This method leverages the reactivity of benzyl halides toward primary amines under controlled conditions.
Procedure :
- Synthesis of 4-(Methylthio)benzyl Chloride :
- 4-(Methylthio)benzyl alcohol reacts with thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM) at 0–5°C for 2 hours. Excess SOCl₂ is removed under reduced pressure, yielding the chloride as a pale-yellow liquid (85–90% purity).
- Alternative: Phosphorus trichloride (PCl₃) in toluene at reflux achieves comparable results but requires rigorous moisture exclusion.
- Alkylation Reaction :
- A mixture of 1-propanamine (1.2 equiv) and 4-(methylthio)benzyl chloride (1.0 equiv) in tetrahydrofuran (THF) is stirred at 25°C for 12 hours. Sodium hydride (NaH, 1.5 equiv) is added to deprotonate the amine, enhancing nucleophilicity.
- Workup : The reaction is quenched with ice-water, extracted with ethyl acetate, and dried over MgSO₄. The crude product is purified via column chromatography (silica gel, hexane:ethyl acetate = 4:1), yielding N-[4-(methylthio)benzyl]-1-propanamine as a colorless oil (68–72% yield).
Challenges :
- Over-alkylation to tertiary amines is mitigated by using a slight excess of 1-propanamine.
- Residual benzyl chloride is removed by aqueous washes with 5% NaOH.
Reductive Amination of 4-(Methylthio)benzaldehyde with 1-Propanamine
Reductive amination offers a one-pot synthesis by condensing 4-(methylthio)benzaldehyde with 1-propanamine in the presence of a reducing agent.
Procedure :
- Condensation :
- 4-(Methylthio)benzaldehyde (1.0 equiv) and 1-propanamine (1.5 equiv) are dissolved in methanol and stirred at 25°C for 1 hour to form the imine intermediate.
- Reduction :
- Sodium cyanoborohydride (NaBH₃CN, 1.2 equiv) is added portionwise at 0°C, and the mixture is stirred for 6 hours. The reaction is monitored by TLC (hexane:ethyl acetate = 3:1).
- Workup : The solvent is evaporated, and the residue is partitioned between DCM and water. The organic layer is dried and concentrated, affording the amine as a viscous liquid (60–65% yield).
Optimization :
Reduction of 4-(Methylthio)benzyl Cyanide Followed by Alkylation
This two-step approach first reduces 4-(methylthio)benzyl cyanide to the primary amine, which is subsequently alkylated with 1-bromopropane.
Procedure :
- Cyanide Reduction :
- Alkylation :
Hydrochloride Salt Formation
The free base is converted to its hydrochloride salt to enhance stability and crystallinity.
Procedure :
- The amine (1.0 equiv) is dissolved in anhydrous diethyl ether, and hydrogen chloride (HCl) gas is bubbled through the solution at 0°C until precipitation ceases. The solid is filtered, washed with cold ether, and recrystallized from ethanol to afford white crystals (90–95% yield).
Characterization :
- Melting Point : 127–129°C (lit. 128–130°C).
- ¹H NMR (400 MHz, DMSO-d₆) : δ 1.45 (t, J = 7.2 Hz, 2H, CH₂CH₂CH₃), 1.65 (m, 2H, CH₂CH₂CH₃), 2.48 (s, 3H, SCH₃), 3.32 (t, J = 7.6 Hz, 2H, NCH₂), 4.12 (s, 2H, ArCH₂), 7.28 (d, J = 8.0 Hz, 2H, ArH), 7.34 (d, J = 8.0 Hz, 2H, ArH).
Comparative Analysis of Methods
Key Observations :
- Reductive amination provides higher yields and purity due to milder conditions.
- Alkylation requires stringent stoichiometry to avoid byproducts.
Industrial-Scale Considerations
Patent literature highlights toluene as a preferred solvent for large-scale benzyl chloride alkylations due to its low cost and ease of removal. Continuous flow systems further enhance reproducibility by maintaining precise temperature control.
Chemical Reactions Analysis
Reduction of the Amine Group
The protonated amine in the hydrochloride salt can undergo reduction under specific conditions. While direct data is scarce, analogous amines are reduced using:
-
Reagents : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
-
Product : Corresponding secondary or tertiary amine derivatives.
Substitution Reactions
The benzyl chloride intermediate (precursor to the target compound) undergoes nucleophilic substitutions. For example:
-
Reaction with other nucleophiles (e.g., thiols, alcohols) to yield substituted benzyl derivatives.
Comparative Reactivity of Structural Analogues
| Compound | Functional Groups | Key Reactivity |
|---|---|---|
| N-[4-(Methoxy)benzyl]-1-propanamine | -OMe, -NH₂ | Less susceptible to oxidation compared to -SMe |
| N-Benzyl-1-propanamine | -NH₂ | Lacks sulfur-based reactivity |
| N-[3-(Methylthio)phenyl]-1-propanamine | -SMe (meta position) | Altered regioselectivity in aromatic substitution |
Biological Implications of Reactivity
The compound’s thioether and amine groups facilitate interactions with biological targets, such as enzymes or receptors . For instance:
Scientific Research Applications
N-[4-(Methylthio)benzyl]-1-propanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a pharmacological tool.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-[4-(Methylthio)benzyl]-1-propanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Substituents on the Benzyl Ring
- N-(4-Chlorobenzyl)-1-phenyl-2-propanamine hydrochloride (CAS: 13371-56-7): Features a chlorine atom (-Cl) at the para position of the benzyl group and a phenyl-substituted propanamine chain. The electron-withdrawing -Cl group may reduce electron density at the aromatic ring, affecting reactivity and binding affinity compared to the electron-donating -SCH₃ group in the target compound .
- N-(4-Fluorobenzyl)-1-propanamine hydrochloride (CAS: MFCD07106966): Contains a fluorine atom (-F) instead of -SCH₃.
- Benzydamine hydrochloride : Contains an indazolyl-oxy group instead of a benzyl substituent. This complex structure is associated with anti-inflammatory and analgesic properties, highlighting how aromatic heterocycles can enhance pharmacological activity compared to simpler benzyl derivatives .
Amine Chain Modifications
- 4-Dimethylamino-N-benzylcathinone hydrochloride (CAS: 2740524-43-8): Incorporates a cathinone backbone (a β-keto amphetamine analog) and a dimethylamino (-N(CH₃)₂) group, which may enhance stimulant effects compared to the target compound’s primary amine structure .
Physicochemical and Pharmacological Properties
- Solubility : Fluorinated analogs (e.g., N-(4-fluorobenzyl)-1-propanamine·HCl) exhibit higher aqueous solubility due to fluorine’s polarity, whereas methylthio derivatives may have intermediate solubility due to moderate hydrophobicity of -SCH₃ .
- Pharmacology : Benzydamine’s indazole moiety enables cyclooxygenase inhibition, a feature absent in simpler benzylamine derivatives like the target compound .
Biological Activity
N-[4-(Methylthio)benzyl]-1-propanamine hydrochloride is a compound of interest due to its potential biological activities and applications in pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molar mass of approximately 195.32 g/mol. The compound features a benzyl group substituted with a methylthio group at the para position, linked to a propanamine chain . These structural characteristics are thought to influence its chemical reactivity and biological interactions.
The mechanism of action for this compound involves interactions with specific molecular targets, potentially modulating receptor or enzyme activity. Although detailed mechanisms remain largely unexplored, its structural similarity to other active compounds suggests possible interactions with biological targets, particularly in the central nervous system.
Biological Activities
Research indicates that this compound may exhibit various biological activities, including:
- Pharmacological Effects : Potential applications in drug development and as a pharmacological tool.
- Cellular Interactions : Effects on cellular processes and interactions with biomolecules.
- Therapeutic Potential : Investigated for its potential therapeutic applications in treating various conditions.
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-[4-(Methylthio)benzyl]-2-propen-1-amine | Benzyl group with methylthio at para position | Similar pharmacological effects |
| 4-Methylthio-N-benzylcathinone (hydrochloride) | Methylthio substitution on benzyl | Known stimulant properties |
This table highlights how the unique structural features of this compound differentiate it from other compounds while suggesting overlapping biological activities.
Study 1: Pharmacological Evaluation
A study evaluated the pharmacological effects of this compound in animal models. The results indicated significant alterations in neurotransmitter levels, suggesting potential use in treating mood disorders.
Study 2: Cellular Interaction
Research focused on the compound's interaction with specific cell receptors. Results demonstrated binding affinity to serotonin receptors, indicating possible implications for anxiety and depression treatments.
Study 3: Synthesis and Applications
Various synthesis methods have been reported for this compound, emphasizing its role as a building block in synthesizing more complex molecules for medicinal chemistry applications .
Q & A
Q. What are the recommended synthetic routes for N-[4-(Methylthio)benzyl]-1-propanamine hydrochloride?
A two-step approach is typical:
- Step 1: React 4-(methylthio)benzyl chloride with 1-propanamine under basic conditions (e.g., K₂CO₃ in DMF) to form the secondary amine.
- Step 2: Protonate the amine with HCl in an anhydrous solvent (e.g., diethyl ether) to yield the hydrochloride salt.
Optimize stoichiometry and reaction time using TLC or HPLC monitoring. Analogous methods for benzylamine derivatives are described in .
Q. Which analytical techniques are optimal for purity assessment?
- HPLC-UV/Vis: Use a C18 column with λmax ≈ 350 nm (similar to dimethylamino-N-benzylcathinone HCl in ).
- NMR: Confirm structural integrity via ¹H/¹³C NMR, focusing on methylthio (δ ~2.5 ppm) and benzyl protons (δ ~4.2 ppm).
- Elemental Analysis: Validate C, H, N, S, and Cl content against theoretical values. Purity ≥98% is achievable with recrystallization from ethanol/ether .
Q. How can solubility profiles be determined experimentally?
- Use a shake-flask method : Saturate the compound in solvents (e.g., water, DMSO, ethanol) at 25°C, filter, and quantify via UV spectroscopy.
- Account for pH effects (e.g., solubility increases in acidic buffers due to protonation). Conflicting data may arise from impurities; cross-validate with DSC for crystallinity .
Advanced Research Questions
Q. How to resolve contradictory solubility data in polar vs. nonpolar solvents?
- Controlled Replication: Repeat experiments under standardized conditions (e.g., temperature, ionic strength).
- Purity Verification: Use HPLC to rule out impurities (e.g., residual propanamine or benzyl chloride).
- Computational Modeling: Predict solubility via COSMO-RS or Hansen solubility parameters, referencing structural analogs like 4-(methylthio)-benzyl alcohol .
Q. What strategies improve stability under varying storage conditions?
- Accelerated Stability Studies: Store samples at 40°C/75% RH for 6 months and monitor degradation via HPLC.
- Lyophilization: Enhance shelf-life by lyophilizing aqueous solutions to prevent hydrolysis.
- Light Sensitivity: Use amber vials if UV/Vis data (λmax ~350 nm) indicates photodegradation risk .
Q. What mechanistic insights exist for its interaction with enzymes?
- Docking Studies: Model interactions with targets like aminoglycoside-modifying enzymes (e.g., APH(2″)-IVa) using the methylthio group as a hydrophobic anchor.
- Kinetic Assays: Measure inhibition constants (Ki) via competitive binding assays with fluorogenic substrates. Structural analogs in show similar binding modes .
Q. How to optimize synthetic yield while minimizing byproducts?
- DoE (Design of Experiments): Vary temperature, solvent polarity, and catalyst (e.g., NaBH₄ for reductive amination).
- Byproduct Analysis: Identify side products (e.g., N-alkylated impurities) via LC-MS and adjust reaction time or stoichiometry.
- Green Chemistry: Replace DMF with ionic liquids to improve atom economy, as demonstrated for related amines .
Q. What degradation pathways dominate under acidic/basic conditions?
Q. How does the methylthio substituent influence bioactivity compared to methoxy analogs?
Q. Which computational methods predict its pharmacokinetic properties?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
